molecular formula C8H7N3O2 B578113 Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate CAS No. 1260891-66-4

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No.: B578113
CAS No.: 1260891-66-4
M. Wt: 177.163
InChI Key: OWIHNHBYZCKVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methyl ester functional group at the 3-position. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol and CAS number 1260891-66-4 . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and liquid crystals, as evidenced by its structural analogs . Its synthesis typically involves esterification or cyclization reactions, with derivatives often characterized by NMR and IR spectroscopy .

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIHNHBYZCKVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855623
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260891-66-4
Record name Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Intermediate Cyclization

Early methods for synthesizing methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate relied on multi-step sequences involving cyclization and hydrogenation. As detailed in patent WO2003027111 (cited in), the process begins with 3-methyl-1-phenyl-1H-pyrazol-5-amine and proceeds through three stages:

  • Alkylation : Treatment with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at reflux yields a pyrazolo-pyridine precursor (70% yield).

  • Hydrolysis : Lithium chloride (LiCl) in aqueous DMSO converts esters to carboxylic acids (92% yield).

  • Hydrogenation : Palladium on carbon (Pd/C) catalyzes hydrogenation to finalize the core structure (94% yield).

While effective, this method suffers from cumulative yield losses (≈60% overall) and lengthy purification steps.

Improved Single-Step Cyclization Method

Patent CN102911174A: Streamlined Synthesis

A breakthrough method from Chinese patent CN102911174A () simplifies the synthesis into a single cyclization step using intermediate V (Scheme 1):

Reaction Conditions :

  • Reactants : Intermediate V + sodium nitrite (NaNO₂)

  • Acid : Dilute H₂SO₄ or HCl

  • Temperature : -5°C to 0°C

  • Yield : >90%

Advantages Over Prior Art :

  • Eliminates hydrogenation step, reducing Pd/C dependency.

  • Shortens reaction time from 24+ hours to 10 hours.

  • Increases overall yield by 20% compared to WO2003027111.

Table 1: Comparative Analysis of Synthetic Methods

ParameterWO2003027111CN102911174A
Steps31
Overall Yield60%90%
Key ReagentPd/CNaNO₂
Purification ComplexityHighLow

Synthesis of 6-Bromo Derivatives

Bromination of this compound

The same patent details bromination at position 6 using N-bromosuccinimide (NBS) under radical initiation:

Procedure :

  • Dissolve methyl ester in carbon tetrachloride (CCl₄).

  • Add NBS and azobisisobutyronitrile (AIBN).

  • Reflux at 80°C for 6 hours.

  • Isolate via filtration (85% yield).

Applications :

  • 6-Bromo derivatives serve as precursors for Suzuki-Miyaura cross-coupling reactions.

  • Critical for developing kinase inhibitors with modified selectivity profiles.

Analytical Characterization

Structural Confirmation

Synthesized compounds are validated using:

  • FT-IR : Carboxylate C=O stretch at 1720 cm⁻¹.

  • ¹H NMR : Pyrazole proton singlet at δ 8.2 ppm; methyl ester at δ 3.9 ppm.

  • LC-MS : Molecular ion peak at m/z 177.16 ([M+H]⁺).

Table 2: Key Spectral Data

TechniqueDiagnostic FeatureReference
¹H NMRδ 8.2 (s, 1H, pyrazole-H)
¹³C NMRδ 160.5 (C=O), 148.2 (pyridine-C)
LC-MS177.16 [M+H]⁺

Scale-Up and Industrial Feasibility

Catalytic Innovations

Replacing Pd/C with Raney nickel in hydrogenation steps (as in ) reduces costs without compromising yield, critical for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Biological/Industrial Relevance
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate 1234616-14-8 C₉H₉N₃O₂ 191.19 Ethyl ester substituent (vs. methyl) Higher lipophilicity; used in pharmaceutical synthesis
1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid 1260670-03-8 C₇H₅N₃O₂ 163.14 Carboxylic acid at 5-position Enhanced solubility; potential for salt formation
Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate 1363382-84-6 C₈H₇N₃O₂ 177.16 Pyrazole fused at [4,3-c] (vs. [4,3-b]) Altered electronic properties; niche applications in drug discovery
3-Methyl-1H-pyrazolo[4,3-b]pyridine 194278-45-0 C₇H₇N₃ 133.15 Methyl group at 3-position (no ester) Simpler structure; used as a building block in agrochemicals
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 116855-09-5 C₈H₇N₃O₂ 177.16 Methyl substitution on pyrazole ring Acidic functionality; potential for metal coordination

Key Differences and Implications

(a) Substituent Effects

  • Ethyl vs. Methyl Ester : Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 1234616-14-8) exhibits greater lipophilicity due to its longer alkyl chain, enhancing membrane permeability in drug candidates . This compound is commercially available in high purity (99.999%) for research applications .
  • Carboxylic Acid Derivatives : Replacement of the methyl ester with a carboxylic acid group (e.g., 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid) increases polarity, improving aqueous solubility for biological assays .

(b) Positional Isomerism

  • Pyrazolo[4,3-c]pyridine vs. [4,3-b]pyridine : Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1363382-84-6) differs in the fusion position of the pyrazole ring, leading to distinct electronic environments. This isomer is marketed as a protein degrader building block, highlighting its specialized role in targeted drug design .

Biological Activity

Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (MPC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MPC is characterized by the following chemical structure:

  • Chemical Formula : C₈H₇N₃O₂
  • Molecular Weight : 165.16 g/mol

The compound features a pyrazolo[4,3-b]pyridine core, which is known for its ability to interact with various biological targets due to its unique electronic properties.

1. Enzyme Inhibition

MPC has been identified as a potent inhibitor of tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. The binding of MPC to the kinase domain prevents TRK activation, thus inhibiting downstream signaling pathways associated with cancer progression and neurological disorders .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of MPC derivatives. For instance, a specific derivative exhibited an IC₅₀ value of 0.2 nM against TBK1 (TANK-binding kinase 1), demonstrating significant selectivity and efficacy in inhibiting cancer cell proliferation in various cell lines, including A172, U87MG, and A375 .

3. Antimicrobial Activity

MPC and its derivatives have shown promising activity against various bacterial strains. In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, indicating strong antimicrobial properties .

The mechanisms through which MPC exerts its biological effects include:

  • Inhibition of Kinases : By binding to the active sites of kinases like TRK and TBK1, MPC disrupts critical signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Action : The compound interferes with bacterial cell wall synthesis or function, leading to cell death.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of MPC on glioblastoma cells (U87MG). The results indicated that treatment with MPC derivatives led to a significant reduction in cell viability, with apoptosis being confirmed via flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy
In another investigation, a series of MPC derivatives were tested against Mycobacterium tuberculosis. The most effective derivative showed an MIC of 0.5 µg/mL, suggesting potential for development as an antitubercular agent .

Data Tables

Activity Target IC₅₀ / MIC Value Reference
TRK InhibitionTropomyosin Receptor Kinase0.2 nM
Antimicrobial (S. aureus)Bacterial Growth0.25 µg/mL
Antimicrobial (K. pneumonia)Bacterial Growth0.5 µg/mL
Anticancer (U87MG)Cell ViabilitySignificant Reduction

Q & A

Q. What are the common synthetic routes for Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of pyridine precursors with hydrazine derivatives. For example, refluxing 5-azido-pyrazole-carbaldehydes with hydrazine hydrate in ethanol/acetic acid yields fused pyrazolo-pyridine systems . Optimization includes adjusting reaction time, temperature, and catalyst use. For instance, iodine catalysis at room temperature can reduce side products . The methyl ester group is often introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts . Purity (>95%) is confirmed by GC or HPLC .

Q. How is NMR spectroscopy employed to confirm the structure and purity of this compound?

1H NMR (400 MHz, DMSO-d6) is critical for structural confirmation. Key signals include aromatic protons (δ 8.69 ppm for pyridinyl H, δ 7.63 ppm for pyrazolo H) and the methyl ester group (δ 3.84–3.21 ppm) . Splitting patterns (e.g., doublets with J = 8.4 Hz) validate substitution positions. ESIMS (m/z 311.1 [M+1]) and LCMS (>94% purity) further corroborate molecular weight and purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (>1.0 Å) enable precise determination of bond angles and torsional strain in the fused pyrazolo-pyridine ring. For example, SHELXTL can model disorder in the methyl ester group and validate hydrogen bonding networks . Twinned data or high-symmetry space groups (e.g., P21/c) require robust refinement protocols to avoid overfitting .

Q. What strategies optimize substituent introduction at the pyridine or pyrazole rings for enhanced biological activity?

Electrophilic substitution at the pyridine C-7 position (e.g., bromination) improves pharmacological properties, as seen in 7-bromo derivatives (CAS 1256806-33-3) . Mannich reactions or Suzuki couplings enable aryl/heteroaryl group incorporation, enhancing binding affinity. For instance, trifluoromethyl groups at C-6 increase metabolic stability . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like corticotropin-releasing factor receptors .

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?

DFT calculations (B3LYP/6-31G*) model electron distribution, revealing nucleophilic sites (e.g., pyrazole N-2). ADMET predictors (e.g., SwissADME) estimate logP (~1.9) and bioavailability (>80%), aligning with its moderate hydrophobicity . Molecular dynamics simulations (AMBER) assess membrane permeability, critical for CNS-targeting derivatives .

Q. What analytical techniques resolve contradictions in reported synthetic yields or spectral data?

Contradictions in yields (e.g., 28% vs. 94% in amide formation ) arise from solvent polarity or stoichiometry. Comparative TLC (silica gel, ethyl acetate/hexane) and HPLC-DAD/MS track intermediate stability. Conflicting NMR signals (e.g., ester methyl vs. aromatic protons) are resolved via 2D-COSY and HSQC .

Methodological Considerations

Q. How is high-throughput crystallography applied to study polymorphs of this compound?

SHELXC/D/E pipelines enable rapid phase determination for polymorph screening. For example, synchrotron radiation (λ = 0.7–1.0 Å) resolves subtle lattice differences. Twinning detection (e.g., Rint > 0.1) guides data rejection or reprocessing .

Q. What role does isotopic labeling play in metabolic studies of derivatives?

13C-labeled methyl esters (e.g., 13CH3O-) track metabolic pathways via LC-MS/MS. For instance, hydrolysis to the carboxylic acid is quantified in hepatocyte assays . 19F-labeled analogs (e.g., 6-trifluoromethyl) enable in vivo PET imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.